(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylimidazo[2,1-b][1,3]thiazole core, and a piperidine moiety. Its molecular formula is C18H20FN3OS, and it has a molecular weight of approximately 345.43 g/mol .
Preparation Methods
The synthesis of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Chemical Reactions Analysis
1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methylpiperidine can be compared with other similar compounds, such as:
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid: This compound shares the imidazo[2,1-b][1,3]thiazole core but lacks the piperidine moiety.
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar in structure but with a pyridine ring instead of the thiazole ring.
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Contains a thieno[2,3-b]pyridine core, differing from the imidazo[2,1-b][1,3]thiazole core.
Properties
Molecular Formula |
C19H20FN3OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H20FN3OS/c1-12-5-3-4-10-22(12)18(24)17-13(2)23-11-16(21-19(23)25-17)14-6-8-15(20)9-7-14/h6-9,11-12H,3-5,10H2,1-2H3 |
InChI Key |
FXAFQFOGUKQPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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